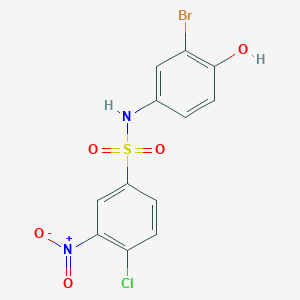![molecular formula C23H21N3O3 B5035572 N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide, also known as N-(4-(acetyl-3-aminophenyl)-4-methylphenyl)-benzamide, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a small molecule inhibitor that targets specific enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide involves its ability to bind to specific enzymes and receptors in the body. It has been shown to inhibit the activity of various kinases, which are enzymes that play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects
N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide in lab experiments is its specificity for certain enzymes and receptors, making it a useful tool for studying their biological functions. However, the compound is relatively new and its long-term effects and potential toxicity have not yet been fully explored.
Direcciones Futuras
There are several potential future directions for research on N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide. One area of focus could be on exploring its potential as a treatment for various types of cancer, including breast, lung, and colon cancer. Another area of research could be on its potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to explore the compound's potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics in humans.
Métodos De Síntesis
The synthesis of N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide(4-methylphenyl)-4-aminobenzamide.
The next step involves the reaction of the intermediate with acetic anhydride to form N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide(4-methylphenyl)-4-acetamidobenzamide. This intermediate is then reacted with 3-aminobenzoic acid to form N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide(4-(acetyl-3-aminophenyl)-4-methylphenyl)-benzamide, which is the final product.
Aplicaciones Científicas De Investigación
N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes and receptors in the body, making it a promising candidate for the treatment of cancer, inflammatory diseases, and neurological disorders.
Propiedades
IUPAC Name |
N-[4-[(3-acetamidophenyl)carbamoyl]phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-6-8-17(9-7-15)22(28)25-19-12-10-18(11-13-19)23(29)26-21-5-3-4-20(14-21)24-16(2)27/h3-14H,1-2H3,(H,24,27)(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGXWKGIMPRSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-cyclohexylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5035536.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5035540.png)

![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![methyl N-{4-chloro-6-[(4-isopropylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5035584.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)
